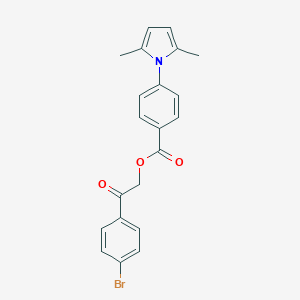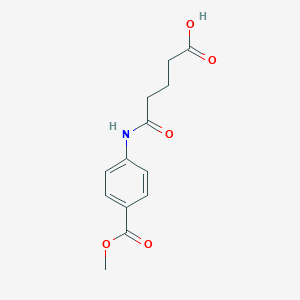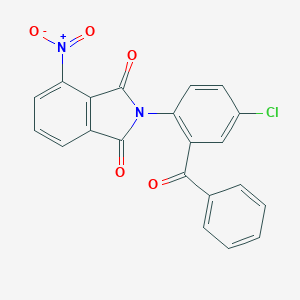
2-(2-Benzoyl-4-chlorophenyl)-4-nitroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a nitro group attached to an isoindole dione core. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoyl-4-chlorophenyl)-4-nitroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Chloride Intermediate: The reaction begins with the chlorination of benzoyl chloride using thionyl chloride or phosphorus pentachloride.
Nitration: The chlorinated benzoyl compound is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Cyclization: The nitrated intermediate undergoes cyclization in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the isoindole dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Benzoyl-4-chlorophenyl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and chlorophenyl groups may also contribute to its activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 2-Benzoyl-4-methylphenyl benzoate
Uniqueness
2-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
313260-32-1 |
|---|---|
Molecular Formula |
C21H11ClN2O5 |
Molecular Weight |
406.8g/mol |
IUPAC Name |
2-(2-benzoyl-4-chlorophenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C21H11ClN2O5/c22-13-9-10-16(15(11-13)19(25)12-5-2-1-3-6-12)23-20(26)14-7-4-8-17(24(28)29)18(14)21(23)27/h1-11H |
InChI Key |
FLZVAFSDJGYGMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


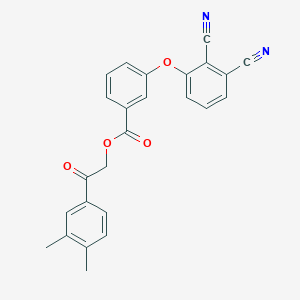
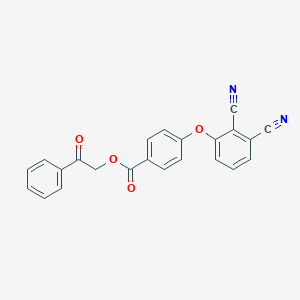
![4-[2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3-nitro-N-(2-methylphenyl)benzamide](/img/structure/B435858.png)
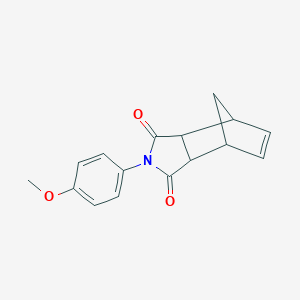
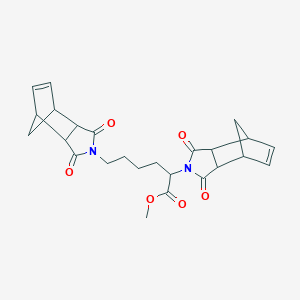
![Phenacyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B435939.png)
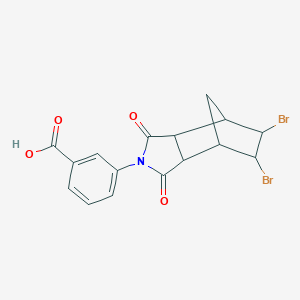
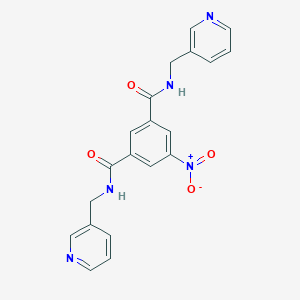
![[2-Methyl-4-(4-methylphenyl)phenyl] 3-methyl-4-nitrobenzoate](/img/structure/B435980.png)
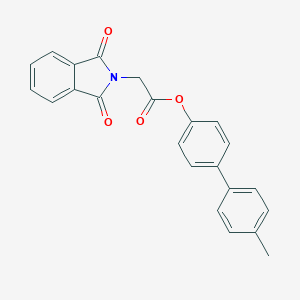
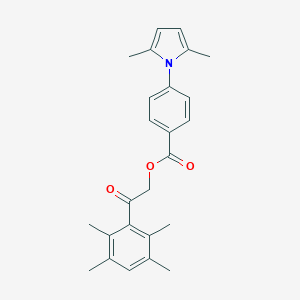
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B436010.png)
